4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-(pyridin-4-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-7-1-2-8-18)14-12-17(9-10-20-14)11-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGOKVGRYLZULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Strategies for Morpholine Derivatives
Selective alkylation at the morpholine nitrogen is critical for introducing the pyridin-4-ylmethyl substituent. A Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates the coupling of pyridin-4-ylmethanol to the morpholine nitrogen. This method avoids harsh conditions, preserving the integrity of the heterocyclic rings. Alternatively, nucleophilic substitution with 4-(chloromethyl)pyridine in the presence of potassium carbonate achieves moderate yields (65–70%) but requires extended reaction times (24–48 hours).
Incorporation of the Pyrrolidine-1-Carbonyl Moiety
The pyrrolidine-1-carbonyl group is introduced via amide bond formation between the morpholine amine and a pre-activated pyrrolidine carboxylic acid derivative.
Carbodiimide-Mediated Coupling
A widely adopted method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate pyrrolidine-1-carboxylic acid for coupling with the morpholine amine. This approach achieves 75–85% yields under mild conditions (0–5°C, 12 hours). However, competing side reactions, such as N-acylurea formation, necessitate careful stoichiometric control.
Alternative Acylating Agents
Pyrrolidine-1-carbonyl chloride, generated in situ via thionyl chloride treatment, offers a reactive intermediate for direct acylation. This method reduces reaction times to 2–4 hours but requires anhydrous conditions and low temperatures (−10°C) to prevent decomposition.
Regioselective Introduction of the Pyridin-4-ylmethyl Group
The pyridin-4-ylmethyl substituent is installed via alkylation or reductive amination, with regioselectivity being a key challenge.
Reductive Amination
Condensation of pyridine-4-carbaldehyde with the morpholine intermediate, followed by sodium cyanoborohydride reduction, achieves the desired substitution pattern. This method minimizes over-alkylation and provides yields of 60–70%.
Direct Alkylation
Using 4-(bromomethyl)pyridine as the alkylating agent in dimethylformamide (DMF) with cesium carbonate as a base affords the target compound in 55–65% yield. Microwave-assisted conditions (100°C, 30 minutes) enhance reaction efficiency, reducing side product formation.
Optimization Strategies and Catalytic Innovations
Recent advances focus on improving atom economy and reducing waste.
Palladium-Catalyzed Cross-Coupling
A patent-pending method utilizes palladium(II) acetate with Xantphos ligand to couple pre-functionalized morpholine and pyrrolidine intermediates. This one-pot approach streamlines synthesis but requires stringent oxygen-free conditions.
Solvent and Temperature Effects
Comparative studies reveal that tetrahydrofuran (THF) outperforms DMF in minimizing byproducts during alkylation steps. Lowering reaction temperatures to −20°C enhances selectivity for the pyridin-4-ylmethyl isomer over its 3-yl counterpart.
Analytical Characterization and Quality Control
Critical quality attributes include chiral purity and residual solvent levels.
Chemical Reactions Analysis
Types of Reactions
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: can undergo several types of chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: : These reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles/Electrophiles: : Depending on the type of substitution reaction, various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) can be used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant anticancer activity. This is attributed to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with ATP-binding sites of these kinases, thereby blocking their activity and inducing apoptosis in cancer cells.
Antimicrobial Effects
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
There is emerging evidence suggesting that This compound may have neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Drug Development
The compound is being explored as a lead candidate in drug development for treating various diseases, including cancer, bacterial infections, and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising candidate for further investigation.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings. For example, compounds with analogous structures have been successfully tested in preclinical models for their ability to reduce tumor size and improve survival rates in cancer patients .
Mechanism of Action
The mechanism by which 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Substituent Position: The pyridin-4-yl group in the target compound may confer distinct electronic and steric properties compared to pyridin-3-yl derivatives (e.g., ).
- Heterocyclic Moieties : Replacement of pyridine with pyrazolo-pyrazine () introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity. However, this may reduce metabolic stability compared to the pyridine-morpholine framework .
- Bioisosteric Replacements : The benzimidazole-pyridine hybrid in demonstrates that bulkier aromatic systems (e.g., benzo[d]imidazole) can elevate melting points (268–287°C) and improve crystallinity, which may be advantageous for formulation .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s molecular weight (~341.4 g/mol, inferred from ) falls within the "drug-like" range (200–500 g/mol). Its LogP (partition coefficient) is expected to be moderate due to the polar morpholine and pyridine groups, balancing aqueous solubility and membrane permeability.
- Melting Points : While direct data for the target compound is unavailable, analogs with rigid aromatic systems (e.g., benzimidazole in ) exhibit higher melting points (>250°C), suggesting similar thermal stability for the target compound .
Biological Activity
4-[(Pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a pyridine ring, a morpholine ring, and a pyrrolidine moiety. The molecular formula is with a molecular weight of 305.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCCC3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant pharmacological effects:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.
- Receptor Binding : It may also bind to receptors that are pivotal in signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine and morpholine structures have been shown to inhibit tumor growth in various cancer cell lines.
Antimicrobial Activity
The compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Research indicates that similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic strategies are commonly employed for 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, and how are reaction conditions optimized?
- Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling pyridine and morpholine derivatives via nucleophilic substitution or amide bond formation. Key steps include:
- Use of dimethylformamide (DMF) or methanol as solvents under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Controlled temperatures (e.g., 50–80°C) to balance reaction kinetics and side-product formation .
- Monitoring via thin-layer chromatography (TLC) to track reaction progress and purity .
Optimization focuses on yield improvement by adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., Lewis acids for regioselectivity) .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H NMR Spectroscopy : Used to verify substituent positions and stereochemistry. For example, δ 3.52 ppm (morpholine protons) and δ 7.42–8.21 ppm (pyridine aromatic protons) are characteristic peaks .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) functional groups .
Advanced Research Questions
Q. How should researchers address discrepancies in NMR data between synthesized batches?
- Methodological Answer: Discrepancies may arise from impurities, solvent residues, or conformational isomers. Recommended approaches:
- Repeat experiments under standardized conditions (e.g., identical deuterated solvents, temperature) .
- Cross-validate with HPLC (for purity >95%) and high-resolution MS to rule out co-eluting impurities .
- Compare with literature data for structurally analogous compounds (e.g., 2,6-dimethyl-4-(pyridin-4-yl)morpholine derivatives) .
Q. What methodologies are recommended for analyzing and quantifying impurities in this compound?
- Methodological Answer:
- HPLC with UV/Vis Detection : Use C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities like hydrolyzed byproducts .
- Reference Standards : Employ certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) for calibration .
- Quantitative NMR (qNMR) : Integrate impurity peaks against a known internal standard (e.g., maleic acid) .
Q. How do structural modifications influence biological activity compared to analogs?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Pyridine Substitution : 4-Pyridyl groups enhance binding to nicotinic acetylcholine receptors, while nitro or amino substituents alter solubility and bioavailability .
- Morpholine vs. Piperidine Rings : Morpholine derivatives exhibit higher metabolic stability than piperidine analogs due to reduced ring flexibility .
Comparative data (e.g., IC50 values for anticancer activity) should be generated via assays like MTT or enzymatic inhibition studies .
Q. What strategies are effective for optimizing reaction yields in multi-step syntheses?
- Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., Fmoc for amines) to prevent side reactions during coupling steps .
- Purification Techniques : Use flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate intermediates .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
Data Contradiction and Validation
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data?
- Methodological Answer:
- Solubility Assays : Perform shake-flask experiments in PBS (pH 7.4) or DMSO to measure experimental solubility .
- Computational Adjustments : Refine molecular dynamics simulations by incorporating solvation parameters (e.g., logP values from HPLC retention times) .
- Salt Formation : Improve aqueous solubility via hydrochloride or phosphate salt preparation .
Biological Evaluation
Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?
- Methodological Answer:
- Caco-2 Cell Monolayers : Predict intestinal permeability and efflux ratios (P-gp substrate potential) .
- Microsomal Stability Assays : Use liver microsomes (human or rodent) to estimate metabolic clearance .
- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
